N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide

Description

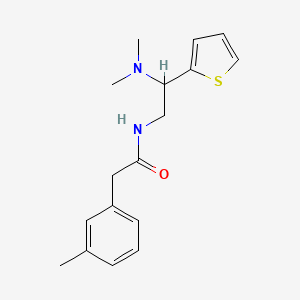

N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide is a structurally complex acetamide derivative featuring a dimethylaminoethyl group, a thiophen-2-yl moiety, and an m-tolyl substituent. The dimethylamino group may enhance solubility and bioavailability, the thiophene ring contributes to electronic diversity, and the m-tolyl group introduces steric and hydrophobic effects.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2OS/c1-13-6-4-7-14(10-13)11-17(20)18-12-15(19(2)3)16-8-5-9-21-16/h4-10,15H,11-12H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWCOKQHAPZWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CS2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-bromoacetophenone with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate to form an intermediate compound.

Introduction of the Dimethylamino Group: The intermediate is then reacted with dimethylamine in the presence of a catalyst like palladium on carbon to introduce the dimethylamino group.

Final Coupling: The final step involves coupling the intermediate with m-tolyl acetic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced products with fewer oxygen atoms.

Substitution: Substituted compounds with different functional groups replacing the original ones.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-Containing Acetamides

Thiophene rings are prevalent in bioactive molecules due to their aromaticity and electronic properties. Key analogs include:

- N-(3-Acetyl-2-thienyl)-2-bromoacetamide (): Synthesized via one-step reactions, this compound emphasizes the versatility of thiophene-amine intermediates. Its spectroscopic characterization (¹H/¹³C/¹⁵N NMR, MS, IR) provides a benchmark for electronic profiling .

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): A two-step synthesis involving 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile. This highlights the utility of thiophene-acetic acid derivatives in constructing bifunctional acetamides .

- N-(Thiophen-2-ylmethyl)acetamide (): A simpler analog with a thiophen-2-ylmethyl group. Its CAS registry (21403-24-7) and synonyms (e.g., 2-Thenylacetamide) underscore its recognition in chemical databases .

m-Tolyl-Substituted Acetamides

The m-tolyl group (meta-methylphenyl) is a common hydrophobic substituent. Notable examples include:

- N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamide (3c) (): A triazinyl acetamide with an m-tolyl group. Its melting point (173–175°C) and spectral data (¹H NMR: δ 2.38 (s, 3H, CH₃)) provide a basis for comparing steric effects .

Key Differences : The target compound’s m-tolyl group is directly attached to the acetamide carbonyl, unlike triazinyl-linked analogs, which may affect conformational flexibility.

Dimethylaminoethyl-Functionalized Analogs

Dimethylamino groups are often incorporated to modulate basicity. Relevant examples include:

- N-(tert-Butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g) (): Features a dimethylamino-phenyl group, yielding a colorless solid (mp 174°C, 42% yield). The tert-butyl and naphthyl groups contrast with the target’s thiophene and m-tolyl motifs .

- PI4KB Inhibitor 27 (): Contains a dimethylaminoethyl-sulfamoyl group. Though structurally distinct, its synthesis (chromatography, trituration) reflects common purification strategies for dimethylamino-containing acetamides .

Comparative Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.